molecular formula C11H16FNS B13620421 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine

Katalognummer: B13620421
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: KLSIBWTZNWZCCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group, a methylthio group, and a propan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Alkylation: The fluorophenyl intermediate is then subjected to alkylation to introduce the propan-2-amine backbone.

    Methylation and Thiolation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This method involves the sequential addition of reagents in a controlled environment.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine involves its interaction with various molecular targets. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, influencing their activity.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulate Neurotransmitter Release: It can modulate the release of neurotransmitters, impacting neural signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is unique due to the presence of both a fluorophenyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H16FNS

Molekulargewicht

213.32 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine

InChI

InChI=1S/C11H16FNS/c1-13-11(8-14-2)7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3

InChI-Schlüssel

KLSIBWTZNWZCCS-UHFFFAOYSA-N

Kanonische SMILES

CNC(CC1=CC=C(C=C1)F)CSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.